molecular formula C9H11NO3 B3307897 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one CAS No. 93483-92-2

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Cat. No.: B3307897
CAS No.: 93483-92-2
M. Wt: 181.19 g/mol
InChI Key: FDZQREMNWSYDPM-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H11NO3 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .

Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions. The choice of reagents, catalysts, and reaction parameters can be optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-amino-2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZQREMNWSYDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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